2,4-dichloro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound belongs to the class of thieno[3,4-c]pyrazole benzamide derivatives, characterized by a fused thiophene-pyrazole core substituted with a 4-fluorophenyl group and a 2,4-dichlorobenzamide moiety. The fluorine atom at the para position of the phenyl ring may enhance electronegativity and binding affinity, while the dichlorinated benzamide could influence steric interactions with target proteins .
Properties
IUPAC Name |
2,4-dichloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN3O2S/c19-10-1-6-13(15(20)7-10)18(25)22-17-14-8-27(26)9-16(14)23-24(17)12-4-2-11(21)3-5-12/h1-7H,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQBMOVDYXTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[3,4-c]pyrazole intermediates with benzamide derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[3,4-c]pyrazole derivatives, while substitution reactions can produce a variety of functionalized benzamide compounds .
Scientific Research Applications
2,4-dichloro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Core Modifications
(a) Thieno[3,4-c]Pyrazole Derivatives
- N-[2-(4-Methoxyphenyl)-5-Oxo-2H,4H,6H-5λ⁴-Thieno[3,4-c]Pyrazol-3-Yl]Cyclohexanecarboxamide (): Key Differences: The benzamide is replaced with cyclohexanecarboxamide, and the 4-fluorophenyl group is substituted with 4-methoxyphenyl. Impact: Reduced aromaticity and increased hydrophobicity due to the cyclohexane ring may alter solubility and membrane permeability. The methoxy group could modulate electron density compared to fluorine .
- N-[2-(4-Fluorophenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-Yl]-4-Methoxybenzamide (): Key Differences: The 2,4-dichlorobenzamide is replaced with 4-methoxybenzamide.
(b) Thiadiazole Derivatives
- 2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-Yl)Amino)Ethyl)Benzamide (): Key Differences: Replaces the thieno[3,4-c]pyrazole core with a 1,3,4-thiadiazole ring. Impact: The thiadiazole ring facilitates three hydrogen bonds in the dihydrofolate reductase (DHFR) active site (ΔG = −9.0 kcal/mol), suggesting stronger binding than thieno-pyrazole derivatives. The trichloroethyl group may enhance steric stabilization .
(c) Simpler Benzamide Derivatives
- 2,4-Dichloro-N-(Phenylcarbamothioyl)Benzamide (): Key Differences: Lacks the fused heterocyclic core, retaining only the dichlorobenzamide-thiourea scaffold. Impact: Absence of the rigid thieno-pyrazole or thiadiazole system likely reduces conformational stability and target specificity .
Molecular Docking and Computational Insights
- Thiadiazole Derivative (): ΔG = −9.0 kcal/mol with DHFR, driven by three hydrogen bonds (Asp 21, Ser 59, Tyr 22). The trichloroethyl and phenylamino groups contribute to hydrophobic packing.
- Thieno-Pyrazole Derivatives: No explicit docking data are provided, but the fluorine atom and dichlorobenzamide may mimic interactions seen in thiadiazole analogs. The fused thieno-pyrazole core could provide additional π-π stacking or van der Waals contacts.
Physicochemical and Computed Properties
Key Observations :
- The thiadiazole analog has higher molecular weight and H-bond capacity, correlating with its stronger DHFR binding.
- Fluorine and chlorine substituents increase electronegativity and may improve membrane permeability compared to methoxy groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
